molecular formula C15H24N2O3 B5758858 N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide

N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide

Katalognummer B5758858
Molekulargewicht: 280.36 g/mol
InChI-Schlüssel: CBRGTKDEIBVXOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide, also known as WB-4101, is a selective alpha-1 adrenergic receptor antagonist. It was first synthesized in 1965 by W. B. Black and colleagues at the University of Michigan. Since then, it has been widely used in scientific research to study the role of alpha-1 adrenergic receptors in various physiological and pathological processes.

Wirkmechanismus

N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide acts as a competitive antagonist of the alpha-1A adrenergic receptor subtype. It binds to the receptor and prevents the binding of norepinephrine, the endogenous ligand for the receptor. This blockade of the receptor prevents the activation of downstream signaling pathways that are normally triggered by norepinephrine binding.
Biochemical and physiological effects:
The blockade of alpha-1A adrenergic receptors by N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce blood pressure in hypertensive animals by blocking the vasoconstrictive effects of norepinephrine on the vasculature. It has also been shown to reduce the proliferation of smooth muscle cells in the vasculature, which may contribute to its antihypertensive effects.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide in lab experiments is its selectivity for the alpha-1A adrenergic receptor subtype. This allows researchers to study the specific role of this receptor subtype in various biological processes without the confounding effects of other adrenergic receptor subtypes. However, one limitation of using N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide is that it is a relatively large and complex molecule, which may limit its ability to penetrate cell membranes and access intracellular targets.

Zukünftige Richtungen

There are several future directions for research involving N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide. One area of interest is the role of alpha-1A adrenergic receptors in the development and progression of various diseases, such as hypertension, heart failure, and prostate cancer. Another area of interest is the development of more selective and potent alpha-1A adrenergic receptor antagonists for use in clinical settings. Additionally, the use of N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide in combination with other drugs or therapies may provide new insights into the treatment of various diseases.

Synthesemethoden

The synthesis of N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide involves the reaction of 3,4-diethoxybenzoyl chloride with N,N-dimethylethylenediamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide has been extensively used in scientific research to study the role of alpha-1 adrenergic receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the alpha-1A adrenergic receptor subtype, with little or no affinity for other adrenergic receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of alpha-1A adrenergic receptors in various biological processes.

Eigenschaften

IUPAC Name

N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-19-13-8-7-12(11-14(13)20-6-2)15(18)16-9-10-17(3)4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRGTKDEIBVXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCN(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.